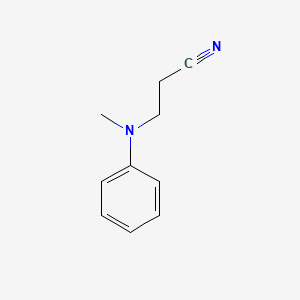

Propanenitrile, 3-(methylphenylamino)-

Description

Properties

IUPAC Name |

3-(N-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXLKTZOCSRXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059102 | |

| Record name | Propanenitrile, 3-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-34-8 | |

| Record name | N-(2-Cyanoethyl)-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Methylanilino)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 94-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(methylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methylanilino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanenitrile, 3-(methylphenylamino)-, also known as N-Cyanoethyl-N-methylaniline, is a versatile chemical intermediate with the CAS number 94-34-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol based on the cyanoethylation of N-methylaniline, and a thorough analysis of its spectroscopic data. Furthermore, this document explores its current and potential applications, particularly within the realms of organic synthesis and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing the foundational knowledge necessary for the effective utilization of this compound.

Introduction

Propanenitrile, 3-(methylphenylamino)- is an organic compound characterized by a phenyl ring, a tertiary amine, and a nitrile functional group. Its unique molecular architecture makes it a valuable building block in the synthesis of a variety of more complex molecules. While its primary documented use is as an intermediate in the production of dyes and pigments, its structural motifs are of significant interest in the field of medicinal chemistry. The presence of a nitrile group, a common pharmacophore, and a substituted aniline moiety suggests potential for its derivatives to exhibit a range of biological activities. This guide aims to consolidate the available technical information on Propanenitrile, 3-(methylphenylamino)-, offering a detailed and practical resource for its scientific and industrial applications.

Chemical and Physical Properties

Propanenitrile, 3-(methylphenylamino)- is a colorless to pale yellow viscous liquid under standard conditions.[1] It has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The compound is noted to be air-sensitive, a factor to consider in its storage and handling.[2]

| Property | Value | Source |

| CAS Number | 94-34-8 | [2] |

| Molecular Formula | C₁₀H₁₂N₂ | [3] |

| Molecular Weight | 160.22 g/mol | [3] |

| Physical State | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | 186 °C at 23 mmHg; 313 °C | [4] |

| Density | 1.048 - 1.05 g/mL | [4][5] |

| Solubility | Limited in water; Soluble in ethanol and acetone | [1] |

| Flash Point | 113 - 127 °C | [5] |

| Refractive Index (n20D) | 1.5590 to 1.5630 | [5] |

Synthesis and Mechanism

The primary route for the synthesis of Propanenitrile, 3-(methylphenylamino)- is the cyanoethylation of N-methylaniline with acrylonitrile.[1] This reaction is a classic example of a Michael addition , where the nucleophilic nitrogen of N-methylaniline attacks the electron-deficient β-carbon of acrylonitrile.

The reaction is typically catalyzed by either a base or an acid. A base will deprotonate the amine to increase its nucleophilicity, while an acid will protonate the nitrile group of acrylonitrile, making the β-carbon more electrophilic. Aluminum chloride (AlCl₃) has been reported as an excellent catalyst for this type of transformation.[6]

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

N-methylaniline

-

Acrylonitrile

-

Catalyst (e.g., a weak acid like acetic acid, or a base)

-

Anhydrous solvent (e.g., ethanol or acetone)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate glassware for reaction, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylaniline in the chosen anhydrous solvent.

-

Add the catalyst to the solution.

-

Slowly add acrylonitrile to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling may be necessary.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Propanenitrile, 3-(methylphenylamino)-.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of Propanenitrile, 3-(methylphenylamino)-.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the phenyl ring typically appear in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the nitrogen and the nitrile group will appear as triplets, and the methyl protons on the nitrogen will be a singlet.

A representative ¹H NMR spectrum is available from ChemicalBook.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear downfield, typically around 118-120 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The aliphatic carbons of the propionitrile chain and the methyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine will be visible in the fingerprint region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 160.22. Fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the N-phenyl bond.

Applications in Drug Development and Organic Synthesis

While specific pharmaceutical applications of Propanenitrile, 3-(methylphenylamino)- are not extensively documented, its structural features make it an attractive starting material for the synthesis of biologically active molecules.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems.[8] This versatility allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

The N-methyl-N-phenylamino moiety is present in a number of pharmacologically active compounds. The tertiary amine can be crucial for receptor binding or for modulating the physicochemical properties of a drug candidate, such as its basicity and lipophilicity.

Given its structure, derivatives of Propanenitrile, 3-(methylphenylamino)- could be explored for a range of therapeutic targets. For instance, the modification of the phenyl ring and the transformation of the nitrile group could lead to novel compounds with potential applications in areas such as oncology, infectious diseases, or central nervous system disorders.

Safety and Handling

Propanenitrile, 3-(methylphenylamino)- is classified as harmful if swallowed or in contact with skin.[2] It is also noted to be air-sensitive.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

First Aid Measures:

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

If on skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In case of eye contact: Rinse cautiously with water for several minutes.

Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.

Conclusion

Propanenitrile, 3-(methylphenylamino)- is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis via the cyanoethylation of N-methylaniline is a robust and scalable process. While its direct applications in drug development are yet to be fully explored, its versatile chemical nature and the presence of key pharmacophoric groups make it a promising scaffold for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities of its derivatives is warranted and could unveil new avenues for drug discovery.

References

-

PubChem. Propanenitrile, 3-(methylamino)-. [Link]

-

Global Substance Registration System (GSRS). 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). [Link]

-

NIST WebBook. Propanenitrile, 3-(phenylamino)-. [Link]

-

Organic Syntheses. n-2-cyanoethylaniline. [Link]

-

ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

-

ResearchGate. Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]

-

Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]

-

PubChem. N-Methylaniline. [Link]

-

Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. (2025-10-09). [Link]

-

MySkinRecipes. N-(2-Cyanoethyl)-N-methylaniline. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | C18H17Br2N5O2 | CID 106081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N-(2-Cyanoethyl)-N-methylaniline [myskinrecipes.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 1H NMR spectrum [chemicalbook.com]

- 8. rockchemicalsinc.com [rockchemicalsinc.com]

An In-Depth Technical Guide to the Spectral Analysis of Propanenitrile, 3-(methylphenylamino)- (CAS 94-34-8)

This technical guide provides a comprehensive overview of the spectral data for Propanenitrile, 3-(methylphenylamino)-, an organic compound of significant interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy characterization of this molecule.

Introduction to Propanenitrile, 3-(methylphenylamino)-

Propanenitrile, 3-(methylphenylamino)-, also known as N-(2-Cyanoethyl)-N-methylaniline, is a chemical intermediate with the CAS registry number 94-34-8. Its molecular formula is C₁₀H₁₂N₂, and it has a molecular weight of 160.22 g/mol .[1] The unique structural features of this molecule, comprising an aromatic amine and a nitrile functional group, give rise to a distinct spectral fingerprint that is crucial for its identification and characterization. This guide will delve into the methodologies and interpretation of its mass, NMR, and IR spectra.

Molecular Structure:

Caption: Molecular structure of Propanenitrile, 3-(methylphenylamino)-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Propanenitrile, 3-(methylphenylamino)-, electron ionization (EI) is a common method for generating ions, which often leads to characteristic fragmentation patterns that aid in structural elucidation.[2][3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-mass spectrum of Propanenitrile, 3-(methylphenylamino)- would involve the following steps:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and controlled introduction.[4]

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).[2][3]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of Propanenitrile, 3-(methylphenylamino)- is expected to exhibit a molecular ion peak and several key fragment ions.

Table 1: Predicted Mass Spectrum Data for Propanenitrile, 3-(methylphenylamino)-

| m/z | Proposed Fragment Ion | Structural Formula | Notes |

| 160 | Molecular Ion [M]⁺• | [C₁₀H₁₂N₂]⁺• | The peak corresponding to the intact molecule. |

| 120 | [M - C₂H₂N]⁺ | [C₈H₁₀N]⁺ | Loss of the terminal acetonitrile radical. |

| 105 | [C₇H₇N]⁺ | [C₆H₅NCH₂]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Proposed Fragmentation Pathway:

Sources

An In-Depth Technical Guide to the NMR Analysis of 3-(Methylphenylamino)propanenitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of small organic molecules. This guide provides a comprehensive, in-depth analysis of 3-(methylphenylamino)propanenitrile, a molecule of interest in synthetic chemistry and drug development. We will dissect the theoretical underpinnings and practical application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a self-validating and complete structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of advanced NMR methodologies.

Introduction and Molecular Structure

The accurate characterization of a molecule's structure is a foundational requirement in all chemical sciences. For the target molecule, 3-(methylphenylamino)propanenitrile, the name implies a propanenitrile backbone with a methylphenylamino substituent at the 3-position. The most common interpretation of this nomenclature places the methyl group on the nitrogen atom, leading to the structure N-methyl-N-(2-cyanoethyl)aniline. This guide will proceed with the analysis of this specific isomer, whose structure and formula are C₁₀H₁₂N₂[1].

A thorough NMR analysis provides not just a confirmation of the atom-to-atom connectivity but also offers insights into the electronic environment of each nucleus, which is crucial for understanding molecular properties and reactivity.

Below is the labeled structure of 3-(methylphenylamino)propanenitrile for reference throughout this guide.

Caption: Labeled structure of 3-(methylphenylamino)propanenitrile.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

Aromatic Protons (H-2, H-3, H-4, H-5, H-6): These protons will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the electron-donating nature of the amino group, these protons are expected to be shifted upfield compared to benzene (7.34 ppm). The ortho- (H-2, H-6) and para- (H-4) protons will be more shielded than the meta- (H-3, H-5) protons. We can predict two distinct multiplets for this region.

-

Methylene Protons α to Nitrogen (H-8): These protons are adjacent to an electron-withdrawing nitrogen atom and will be deshielded. Their chemical shift is expected in the range of 3.3-3.7 ppm. They are adjacent to the C₉ methylene group, so their signal will be a triplet.

-

Methylene Protons β to Nitrogen (H-9): These protons are adjacent to both the C₈ methylene group and the electron-withdrawing nitrile group. Protons adjacent to a nitrile group typically appear in the 2-3 ppm range[2]. Their signal will be a triplet due to coupling with the H-8 protons.

-

Methyl Protons (H-7): The protons of the N-methyl group are attached to a nitrogen atom and will be deshielded, appearing as a singlet in the range of 2.8-3.1 ppm.

Table 1: Predicted ¹H NMR Data for 3-(methylphenylamino)propanenitrile

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~6.7 | Multiplet | 2H |

| H-3, H-5 | ~7.2 | Multiplet | 2H |

| H-4 | ~6.8 | Multiplet | 1H |

| H-8 | ~3.5 | Triplet | 2H |

| H-9 | ~2.6 | Triplet | 2H |

| H-7 | ~2.9 | Singlet | 3H |

Predicted ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the determination of the number of hydrogens attached to each carbon.

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.[3][4][5][6]

Predicted ¹³C Chemical Shifts:

-

Aromatic Carbons (C1-C6, C-ipso): Aromatic carbons typically resonate between 110-160 ppm. The ipso-carbon (attached to the nitrogen) will be the most deshielded. The other aromatic carbons will show distinct signals based on their position relative to the amino substituent.

-

Nitrile Carbon (C₁₀): The carbon of the nitrile group is characteristically found in the 115-125 ppm range[2][7]. This is a quaternary carbon and will be absent in DEPT spectra.

-

Aliphatic Carbons (C₇, C₈, C₉):

-

C₈ (α to N): Attached to nitrogen, this carbon will be in the 40-50 ppm range. It will appear as a negative peak in the DEPT-135 spectrum.

-

C₇ (N-Methyl): Also attached to nitrogen, this methyl carbon will be in a similar region, around 35-45 ppm, and will show as a positive peak in the DEPT-135 spectrum.

-

C₉ (β to N): This methylene carbon, being further from the nitrogen but adjacent to the nitrile, will be more shielded than C₈, likely in the 15-25 ppm range. It will also be a negative peak in the DEPT-135 spectrum.

-

Table 2: Predicted ¹³C NMR and DEPT Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C-ipso | ~148 | Absent | Absent |

| C-2, C-6 | ~113 | Positive | Positive |

| C-3, C-5 | ~129 | Positive | Positive |

| C-4 | ~118 | Positive | Positive |

| C₁₀ (CN) | ~119 | Absent | Absent |

| C₈ (-CH₂-N) | ~45 | Absent | Negative |

| C₇ (-NCH₃) | ~38 | Absent | Positive |

| C₉ (-CH₂-CN) | ~18 | Absent | Negative |

Advanced 2D NMR for Unambiguous Assignment

To confirm the assignments made from 1D spectra and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds[8][9][10][11][12]. This is invaluable for tracing out spin systems.

-

Expected Correlations:

-

A cross-peak between the signals for H-8 (~3.5 ppm) and H-9 (~2.6 ppm), confirming the ethyl chain connectivity.

-

Correlations within the aromatic spin system, connecting adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached[13][14][15][16]. This provides a direct link between the ¹H and ¹³C spectra.

-

Expected Correlations:

-

H-7 (~2.9 ppm) will correlate with C₇ (~38 ppm).

-

H-8 (~3.5 ppm) will correlate with C₈ (~45 ppm).

-

H-9 (~2.6 ppm) will correlate with C₉ (~18 ppm).

-

Each aromatic proton will correlate with its corresponding aromatic carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away[17][18][19][20][21].

-

Key Expected Correlations for Structural Confirmation:

-

The methyl protons (H-7) should show a correlation to the ipso-aromatic carbon (C-ipso) and the α-methylene carbon (C₈).

-

The α-methylene protons (H-8) should correlate to the N-methyl carbon (C₇), the ipso-carbon (C-ipso), and the nitrile carbon (C₁₀).

-

The β-methylene protons (H-9) should correlate to the α-methylene carbon (C₈) and the nitrile carbon (C₁₀).

-

The ortho-aromatic protons (H-2, H-6) should correlate to the ipso-carbon (C-ipso) and the α-methylene carbon (C₈).

-

Caption: Key expected HMBC correlations for structural validation.

Experimental Protocol

The following provides a detailed, step-by-step methodology for the NMR analysis of 3-(methylphenylamino)propanenitrile.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Given the polar aprotic nature of the analyte, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent choices[22][23][24]. CDCl₃ is often preferred for its ability to dissolve many organic compounds and its simple residual solvent peak at ~7.26 ppm[23][25].

-

Concentration: Weigh approximately 5-10 mg of the purified compound[26].

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Standard 1D Spectra:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135 & DEPT-90: Run standard DEPT experiments to determine carbon multiplicities.

-

-

2D Spectra:

-

COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

-

HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

-

HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant (J) of ~8 Hz.

-

Caption: A streamlined workflow for NMR analysis.

Data Processing

-

Fourier Transformation: Apply exponential multiplication (line broadening) and Fourier transform the Free Induction Decays (FIDs) for all experiments.

-

Phasing and Baseline Correction: Manually phase all spectra and apply a baseline correction algorithm.

-

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion: A Self-Validating System

The combined application of 1D and 2D NMR techniques provides a robust, self-validating system for the structural elucidation of 3-(methylphenylamino)propanenitrile. The ¹H and ¹³C spectra provide the fundamental framework of proton and carbon environments. The DEPT experiments definitively assign carbon types. COSY confirms proton-proton connectivities within spin systems. HSQC links each proton to its directly attached carbon. Finally, HMBC provides the crucial long-range correlations that piece together the entire molecular puzzle, connecting the N-methyl group, the cyanoethyl chain, and the phenyl ring in an unambiguous manner. This multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical requirement for research, discovery, and development in the chemical sciences.

References

-

13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY) - CF NMR CEITEC. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is HSQC NMR? - Chemistry For Everyone. YouTube. Retrieved from [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is COSY NMR? - Chemistry For Everyone. YouTube. Retrieved from [Link]

-

1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Retrieved from [Link]

-

NMR Solvents. CP Lab Safety. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

-

2D NMR: Homonuclear Correlation Spectroscopy (COSY). JoVE. (2024). Retrieved from [Link]

-

Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

HSQC - NMR Wiki. (2009). Retrieved from [Link]

-

HSQC and HMBC | NMR Core Facility - Columbia University. Retrieved from [Link]

-

Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. Retrieved from [Link]

-

Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is HMBC NMR? - Chemistry For Everyone. YouTube. Retrieved from [Link]

-

¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. (2024). Retrieved from [Link]

-

19: HMBC - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

2D HMBC - NMR Wiki. (2011). Retrieved from [Link]

-

6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. PMC - NIH. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

3-(METHYLPHENYLAMINO)PROPANENITRILE. GSRS. Retrieved from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Retrieved from [Link]

-

Substituent effects on the carbon-13 chemical shifts in nitriles. Semantic Scholar. Retrieved from [Link]

-

NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central. Retrieved from [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. Retrieved from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. (2024). Retrieved from [Link]

-

Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. PubChem. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Human Metabolome Database. Retrieved from [Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Retrieved from [Link]

-

3-(phenylamino)propanenitrile. Stenutz. Retrieved from [Link]

-

Propanenitrile, 3-(methylamino)-. PubChem. Retrieved from [Link]

-

NMR Supersequences for Small Molecule Characterization. YouTube. (2022). Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. (2015). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Propanenitrile, 3-(phenylamino)-. NIST WebBook. Retrieved from [Link]

-

1H NMR Chemical Shifts. YouTube. (2015). Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. m.youtube.com [m.youtube.com]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. HSQC - NMR Wiki [nmrwiki.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. nmr.ceitec.cz [nmr.ceitec.cz]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 2D HMBC - NMR Wiki [nmrwiki.org]

- 22. calpaclab.com [calpaclab.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 25. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 26. pdf.benchchem.com [pdf.benchchem.com]

IR spectrum of Propanenitrile, 3-(methylphenylamino)-

An In-Depth Technical Guide to the Infrared Spectrum of Propanenitrile, 3-(methylphenylamino)-

Introduction

Propanenitrile, 3-(methylphenylamino)-, with the molecular formula C₁₀H₁₂N₂[1], is a molecule of interest in synthetic chemistry and drug development due to its unique combination of functional groups: a nitrile, a tertiary amine, and an aromatic phenyl ring. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides invaluable information about the molecular structure of a compound by measuring the absorption of infrared radiation by its chemical bonds.[2] Each functional group possesses a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint."

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the . It details the theoretical basis for its spectral features, presents a robust experimental protocol for data acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and offers an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide field-proven insights.

Molecular Structure and Predicted Vibrational Modes

The structure of Propanenitrile, 3-(methylphenylamino)- contains several distinct functional groups, each with bonds that vibrate at characteristic frequencies upon absorbing infrared radiation. The primary absorbers are the nitrile group (C≡N), the tertiary amine linkages (Aromatic C-N and Aliphatic C-N), the aromatic ring (C=C and C-H), and the aliphatic chains (C-H).

Because bond stretching requires more energy than bending, stretching vibrations are found at higher frequencies (wavenumbers) in the IR spectrum.[3] Furthermore, stronger bonds, such as triple bonds, vibrate at higher frequencies than double or single bonds.[3][4] The key vibrational modes expected for this molecule are detailed in the analysis section.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

For a compound that may be a liquid or solid, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[2][5] Its primary advantage is the lack of extensive sample preparation, such as grinding KBr pellets or dissolving the sample in solvents that could obscure parts of the spectrum.[6][7] The ATR method involves placing the sample directly onto a high-refractive-index crystal (e.g., diamond) and applying pressure to ensure good contact.[6]

Self-Validating Experimental Workflow

The following protocol is designed to be self-validating by incorporating a clean background check and post-measurement verification to ensure data integrity.

Step 1: Instrument and ATR Crystal Preparation

-

Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes.

-

Causality: A stabilized system ensures baseline consistency and accurate wavenumber calibration.

-

Action: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.

-

Causality: This removes any residue from previous analyses, which would otherwise appear as contaminant peaks in the spectrum.

Step 2: Background Spectrum Acquisition

-

Action: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Causality: The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting atmospheric and system-related absorbances to produce a pure spectrum of the sample.[2]

Step 3: Sample Application and Spectrum Acquisition

-

Action: Place a small amount of the Propanenitrile, 3-(methylphenylamino)- sample onto the center of the ATR crystal. If solid, use the press to ensure firm, even contact.[8]

-

Causality: Good contact is critical for the IR beam to penetrate the sample to the required depth (typically a few microns) for effective analysis.

-

Action: Acquire the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient for resolving the characteristic broad and sharp bands of most organic molecules.

Step 4: Data Processing and Cleaning

-

Action: After acquisition, clean the sample from the ATR crystal using the same method as in Step 1.

-

Action: Run a "cleanliness check" by acquiring another spectrum. This spectrum should resemble the initial background, confirming complete removal of the sample.

-

Causality: This step validates the cleaning procedure and prevents cross-contamination of subsequent samples.

-

Action: If necessary, apply an ATR correction to the acquired spectrum using the instrument software.

-

Causality: The ATR correction algorithm adjusts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

Caption: ATR-FTIR experimental workflow for acquiring a validated spectrum.

Analysis and Interpretation of the IR Spectrum

The IR spectrum is typically analyzed in two main parts: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Summary of Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group & Bond |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Ring) |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 2248 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic (Phenyl Ring) |

| 1510 - 1480 | Medium-Strong | C=C Stretch | Aromatic (Phenyl Ring) |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1380 - 1365 | Medium-Weak | C-H Bend (Symmetric) | Aliphatic (CH₃) |

| 1360 - 1250 | Strong | C-N Stretch | Aromatic Amine (Phenyl-N) |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine (Alkyl-N) |

| 770 - 730 | Strong | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |

| 710 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |

The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the stretching vibrations of most key functional groups.

-

Absence of N-H and O-H Bands: A crucial first observation is the absence of any significant broad bands in the 3500-3200 cm⁻¹ region. This confirms the tertiary nature of the amine, as primary and secondary amines show characteristic N-H stretching bands here.[9][10][11] The lack of a very broad O-H band also rules out alcohol or carboxylic acid impurities.

-

C-H Stretching Vibrations (3100 cm⁻¹ - 2850 cm⁻¹):

-

Weak to medium peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching from the aromatic phenyl ring.

-

Medium intensity peaks appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl and propylene groups.[12]

-

-

Nitrile C≡N Stretch (~2245 cm⁻¹):

-

This is the most definitive peak in the spectrum. The C≡N triple bond stretch gives rise to a strong and very sharp absorption band in the 2260-2220 cm⁻¹ range.[13][14] Its intensity is due to the large change in dipole moment during the vibration.[14] For aromatic nitriles, conjugation can slightly lower the frequency.[14][15] The presence of this distinct peak is unambiguous proof of the nitrile functional group.

-

-

Aromatic C=C Stretching (1610 cm⁻¹ - 1480 cm⁻¹):

-

The phenyl group will exhibit two or three sharp, medium-to-strong intensity bands from the stretching of the carbon-carbon double bonds within the ring. These typically appear around 1600 cm⁻¹ and 1500 cm⁻¹.

-

The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region is complex, containing a multitude of bending and stretching vibrations, but provides powerful confirmatory data.

-

C-H Bending Vibrations (1470 cm⁻¹ - 1365 cm⁻¹):

-

The bending (scissoring) of the CH₂ groups and the symmetric bending of the CH₃ group appear as medium-intensity bands in this area.

-

-

C-N Stretching Vibrations (1360 cm⁻¹ - 1020 cm⁻¹):

-

Since this is a tertiary aromatic amine, a strong C-N stretching band is expected between 1360 cm⁻¹ and 1250 cm⁻¹.[4][9] This corresponds to the vibration of the bond between the phenyl carbon and the amine nitrogen.

-

A second, weaker C-N stretching band from the aliphatic-nitrogen bond (CH₂-N and CH₃-N) will appear at a lower frequency, typically in the 1250-1020 cm⁻¹ range.[4][9]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending (~750 cm⁻¹ and ~700 cm⁻¹):

-

The substitution pattern of the aromatic ring can be determined from the strong C-H OOP bending bands. For a monosubstituted benzene ring, two strong bands are typically observed: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. The presence of these bands provides strong evidence for the N-phenyl structure.

-

Conclusion

The infrared spectrum of Propanenitrile, 3-(methylphenylamino)- is defined by a set of highly characteristic absorption bands that unequivocally confirm its molecular structure. The key identifying features are:

-

The strong, sharp nitrile (C≡N) stretch around 2245 cm⁻¹.

-

The strong aromatic C-N stretch in the 1360-1250 cm⁻¹ region, confirming the tertiary aromatic amine.

-

The complete absence of N-H stretching bands above 3200 cm⁻¹, which validates the tertiary nature of the amine.

-

Characteristic bands for aromatic C=C stretching and C-H bending that confirm the presence and monosubstituted nature of the phenyl ring.

This guide demonstrates that a systematic approach, combining a robust experimental protocol with a foundational understanding of group frequencies, allows for the confident and accurate structural elucidation of complex organic molecules like Propanenitrile, 3-(methylphenylamino)-. For professionals in drug discovery and chemical synthesis, FTIR spectroscopy remains an indispensable first-pass tool for structural verification and quality control.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Química Organica.org. (n.d.). IR spectrum: Nitriles.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- B. A. Smith. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- B. A. Smith. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- Global Substance Registration System. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE.

- Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 3-(methylphenylamino)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(methylphenylamino)propanenitrile, a compound of interest in pharmaceutical and chemical synthesis. In the absence of publicly available spectral data for this specific molecule, this paper establishes a robust predictive framework for its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles of analogous structures, including N-alkylanilines and substituted propanenitriles, this guide offers researchers and drug development professionals a detailed roadmap for the identification and characterization of 3-(methylphenylamino)propanenitrile. Methodologies for sample preparation, and both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed, providing a practical foundation for experimental design.

Introduction

3-(methylphenylamino)propanenitrile, with the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , is a tertiary amine containing a phenyl ring, a methyl group, and a propanenitrile substituent.[1][2] Its structural complexity and the presence of multiple functional groups make mass spectrometry an ideal technique for its characterization and quantification. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, which is a common requirement in drug metabolism studies, synthetic chemistry quality control, and environmental analysis. This guide will provide a detailed predictive analysis of its mass spectral characteristics.

Chemical Properties and Structure

A thorough understanding of the chemical structure of 3-(methylphenylamino)propanenitrile is fundamental to predicting its behavior in a mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1][2] |

| IUPAC Name | 3-(methyl(phenyl)amino)propanenitrile | [2] |

| SMILES | CN(CCC#N)c1ccccc1 | [1] |

| InChIKey | IXXLKTZOCSRXEM-UHFFFAOYSA-N | [1] |

The structure features a tertiary amine nitrogen atom bonded to a methyl group, a phenyl group, and a propyl chain terminating in a nitrile group. The presence of the nitrogen atom makes this compound basic and a good candidate for electrospray ionization in the positive ion mode. The overall structure is also amenable to analysis by gas chromatography, making electron ionization a viable alternative.

Sample Preparation and Analytical Workflow

The choice of analytical workflow is contingent on the sample matrix and the desired sensitivity. Here, we outline a general workflow for the analysis of 3-(methylphenylamino)propanenitrile.

Sample Preparation

For analysis, a stock solution of 3-(methylphenylamino)propanenitrile should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards can then be prepared by serial dilution. For complex matrices, such as plasma or tissue homogenates, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences.

Analytical Workflow Diagram

Caption: General analytical workflow for 3-(methylphenylamino)propanenitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds.

Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Predicted EI Fragmentation Pattern

Under EI conditions, the 3-(methylphenylamino)propanenitrile molecule will be ionized to form a molecular ion ([M]⁺˙) at m/z 160. The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily driven by the stability of the resulting fragments. The presence of a nitrogen atom dictates that the molecular ion will have an even mass, which is consistent with the nitrogen rule.[3]

Key Predicted Fragment Ions:

| m/z | Proposed Structure/Formation |

| 160 | Molecular Ion ([M]⁺˙) |

| 145 | Loss of a methyl radical (•CH₃) |

| 119 | α-cleavage, loss of the propanenitrile radical (•CH₂CH₂CN) |

| 106 | Benzylic cleavage, formation of the N-methylanilinium ion |

| 91 | Tropylium ion, rearrangement from the phenyl ring |

| 77 | Phenyl cation ([C₆H₅]⁺) |

| 54 | Cyclopentadienyl cation, from rearrangement |

| 42 | Acetonitrile radical cation ([CH₃CN]⁺˙) or ketenimine radical cation ([CH₂=C=NH]⁺˙) |

The most characteristic fragmentation is expected to be the α-cleavage adjacent to the nitrogen atom, leading to the loss of the profenenitrile radical and the formation of a stable iminium ion.[3][4]

Caption: Predicted EI fragmentation pathway for 3-(methylphenylamino)propanenitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS with Electrospray Ionization (ESI) is the method of choice for the analysis of polar and non-volatile compounds, and for achieving high sensitivity and selectivity.

Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Analysis: Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺).

Predicted ESI-MS/MS Fragmentation Pattern

In positive ESI mode, 3-(methylphenylamino)propanenitrile will readily form a protonated molecule, [M+H]⁺, at m/z 161. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information.

Key Predicted Product Ions:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 161 | 120 | CH₃CN (Acetonitrile) |

| 161 | 106 | C₃H₅N (Allyl cyanide) |

| 161 | 91 | C₃H₄N₂ (Aminopropionitrile) |

| 161 | 77 | C₄H₆N₂ (Methylaminopropionitrile) |

The fragmentation in ESI-MS/MS is often characterized by the loss of stable neutral molecules. The loss of acetonitrile is a likely pathway, as is the cleavage of the bond between the nitrogen and the propanenitrile group.

Sources

An In-Depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Propanenitrile, 3-(methylphenylamino)-, a versatile chemical intermediate. This document provides an in-depth exploration of its chemical identity, physical properties, synthesis, spectral characteristics, and safety protocols, grounded in established scientific principles and data.

Core Molecular Identity

Propanenitrile, 3-(methylphenylamino)-, also widely known by its synonym N-Cyanoethyl-N-methylaniline, is an organic compound featuring a tertiary amine and a nitrile functional group. This structure makes it a valuable intermediate in various organic syntheses.

Molecular Formula: C₁₀H₁₂N₂[1]

Molecular Weight: 160.22 g/mol [1][2]

CAS Registry Number: 94-34-8[1][2][3][4][5][6][7][8][9][10][11]

Chemical Structure: The molecule consists of a phenyl group and a cyanoethyl group attached to a central nitrogen atom, which also bears a methyl group.

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its application in experimental and industrial settings. Propanenitrile, 3-(methylphenylamino)- is typically a colorless to pale yellow or brown viscous, oily liquid at room temperature.[4][6] Its solubility profile is characteristic of many organic intermediates: it is soluble in common organic solvents such as ethanol and acetone, but exhibits limited solubility in water.[6]

| Property | Value | Source(s) |

| Boiling Point | 313 °C (lit.) | [4][12][13] |

| 186 °C @ 23 mmHg | [3][7] | |

| Density | 1.035 - 1.048 g/mL @ 25 °C | [2][4][12][13] |

| Refractive Index (n²⁰/D) | ~1.56 | [3][4][12] |

Synthesis and Mechanism

The primary industrial synthesis of Propanenitrile, 3-(methylphenylamino)- is achieved through the cyanoethylation of N-methylaniline. This reaction is a classic example of a Michael addition, where the nucleophilic amine adds to the electrophilic β-carbon of acrylonitrile.

The reaction is typically catalyzed by a weak acid, such as acetic acid, or other catalysts like aluminum chloride.[6] The process involves the reaction of N-methylaniline with acrylonitrile, often under mild heating in a controlled solvent environment to ensure high yield and purity.[6]

Caption: Synthetic workflow for Propanenitrile, 3-(methylphenylamino)-.

Experimental Protocol: Cyanoethylation of N-Methylaniline

This protocol is a representative procedure based on established cyanoethylation methods for aromatic amines.

Materials:

-

N-methylaniline (1.0 mol)

-

Acrylonitrile (1.1 mol, slight excess)

-

Glacial acetic acid (0.1 mol, catalyst)

-

Toluene (solvent)

-

5% Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the reaction flask with the reflux condenser and dropping funnel in a fume hood.

-

Charging Reactants: To the flask, add N-methylaniline and toluene. Begin stirring.

-

Catalyst Addition: Add glacial acetic acid to the stirring mixture.

-

Heating: Gently heat the mixture to 60-70 °C.

-

Acrylonitrile Addition: Add acrylonitrile dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature. The reaction is exothermic and may require occasional cooling to maintain the desired temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-4 hours to ensure completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acetic acid catalyst. Wash subsequently with water.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to yield pure Propanenitrile, 3-(methylphenylamino)-.

Applications in Research and Industry

Propanenitrile, 3-(methylphenylamino)- is a significant building block in the chemical industry. Its primary application is as an intermediate in the synthesis of more complex molecules.

-

Dye and Pigment Industry: It is a key precursor for various dyes, particularly in the production of azo dyes used for textiles and inks.[7]

-

Pharmaceuticals and Agrochemicals: The molecule serves as a starting material or intermediate in the synthesis of certain active pharmaceutical ingredients (APIs) and agrochemicals.[6] While specific drug examples directly from this intermediate are not widely published, its precursor, N-methylaniline, is used in the synthesis of painkillers, anesthetics, and anti-inflammatory drugs.[14][15]

-

Polymer Science: It can be used as a monomer or a reactive additive to enhance the properties, such as thermal stability, of specialty polymers.[6]

-

Corrosion Inhibitors: It serves as a precursor in the preparation of compounds used to prevent corrosion.[6]

Spectroscopic and Analytical Characterization

Definitive identification of Propanenitrile, 3-(methylphenylamino)- requires instrumental analysis. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption peak is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a nitrile group.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.

-

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups.

-

C=C Aromatic Stretch: One or more sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic ring.

-

C-N Stretch: A peak in the 1310-1360 cm⁻¹ region is expected for the tertiary aromatic amine C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each type of proton in the molecule.

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.7-7.3 ppm integrating to 5 protons. The ortho-protons will be the most upfield, shifted by the electron-donating amine group.

-

Methylene Protons (-N-CH₂-): A triplet around δ 3.5-3.7 ppm (2H), deshielded by the adjacent nitrogen atom.

-

Methyl Protons (-N-CH₃): A singlet around δ 2.9-3.1 ppm (3H).

-

Methylene Protons (-CH₂-CN): A triplet around δ 2.6-2.8 ppm (2H), deshielded by the adjacent nitrile group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.

-

Nitrile Carbon (-C≡N): A signal in the range of δ 117-120 ppm .

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 110-150 ppm . The ipso-carbon attached to the nitrogen will be the most downfield (~δ 148 ppm), while the ortho and para carbons will be shifted upfield relative to benzene due to the electron-donating effect of the amine.

-

Methylene Carbon (-N-CH₂-): A signal around δ 45-50 ppm .

-

Methyl Carbon (-N-CH₃): A signal around δ 38-42 ppm .

-

Methylene Carbon (-CH₂-CN): A signal around δ 15-20 ppm .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z = 160 . A prominent base peak is expected at m/z = 120 , corresponding to the loss of the CH₂CN fragment, resulting in the stable [C₆H₅N(CH₃)CH₂]⁺ ion.

Caption: Workflow for analytical characterization of the compound.

Safety and Handling

Propanenitrile, 3-(methylphenylamino)- is classified as a moderately hazardous chemical.[3][6] Adherence to strict safety protocols is mandatory.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: Causes skin and serious eye irritation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a certified respirator.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. The compound is stable under normal conditions.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- SAFETY D

- N-(2-Cyanoethyl)-N-methylaniline, 98% | 94-34-8 - J&K Scientific.

- News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 - MIT-IVY.

- 94-34-8 | CAS D

- N-(2-Cyanoethyl)-N-methylaniline CAS#: 94-34-8 - ChemicalBook.

- CAS No 94-34-8 , 3-(N-methylanilino)propanenitrile - Vvchem.

- N-Cyanoethyl-N-methylaniline 94-34-8 wiki - Guidechem.

- N-(2-Cyanoethyl)-N-methylaniline - MySkinRecipes.

- News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 purity : ≥99 ... - MIT-IVY.

- N-Cyanoethyl-N-methylaniline CAS 94-34-8 purity : ≥99% Dye intermedi

- N-(2-Cyanoethyl)-N-methylaniline | 94-34-8 - ChemicalBook.

- Balita - N-Cyanoethyl-N-methylaniline CAS 94-34-8 - MIT-IVY.

- Literature review on 4-Allyl-N,N-dimethylaniline - Benchchem.

- 3-(METHYLPHENYLAMINO)PROPANENITRILE - gsrs.

- Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem.

- Propanenitrile, 3-(phenylamino)- - the NIST WebBook.

- 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576 - Biosynth.

- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries.

- Propanenitrile, 3-(phenylamino)- - the NIST WebBook.

- n,n-Dimethyl-4-(prop-2-en-1-yl)aniline | 51601-26-4 - Benchchem.

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH.

- Commission Directive 94/34/EC - Food Standards Agency.

- The Plastic Materials and Articles in Contact with Food Amendment (Scotland)

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 [mit-ivy.com]

- 5. 94-34-8,3-(N-methylanilino)propanenitrile suppliers [vvchem.com]

- 6. Page loading... [guidechem.com]

- 7. N-(2-Cyanoethyl)-N-methylaniline [myskinrecipes.com]

- 8. News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 purity : â¥99% Dye intermediates [jsbeleya.com]

- 9. - Part 7 [jsbeleya.com]

- 10. N-(2-Cyanoethyl)-N-methylaniline | 94-34-8 [chemicalbook.com]

- 11. Balita - N-Cyanoethyl-N-methylaniline CAS 94-34-8 [mit-ivy.com]

- 12. 94-34-8 | CAS DataBase [m.chemicalbook.com]

- 13. N-(2-Cyanoethyl)-N-methylaniline CAS#: 94-34-8 [m.chemicalbook.com]

- 14. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 15. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

Solubility of "Propanenitrile, 3-(methylphenylamino)-" in organic solvents

An In-depth Technical Guide to the Solubility of Propanenitrile, 3-(methylphenylamino)- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. This is particularly true in the realm of drug discovery and development, where solubility directly impacts formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of Propanenitrile, 3-(methylphenylamino)-, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of chemical solubility, data from analogous structures, and detailed experimental protocols to provide a robust predictive framework and a practical approach for its empirical determination.

Introduction: The Significance of Solubility

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a matter of academic interest; it is a cornerstone of practical application. The extent to which a compound dissolves in a solvent dictates its utility in a vast array of processes, from synthetic reactions and purification techniques to its ultimate biological activity. For a compound like Propanenitrile, 3-(methylphenylamino)-, which possesses both polar and non-polar functionalities, its solubility profile is expected to be nuanced, rendering a thorough understanding essential for its effective application.

The principle of "like dissolves like" serves as a fundamental guidepost in predicting solubility.[1][2] This adage is rooted in the concept of intermolecular forces; polar solvents tend to dissolve polar solutes, and non-polar solvents are effective at dissolving non-polar solutes. The molecular structure of Propanenitrile, 3-(methylphenylamino)- features a polar nitrile group (-C≡N) and a tertiary amine, alongside a non-polar phenyl ring and alkyl chain. This amphiphilic nature suggests a complex solubility behavior that warrants a detailed investigation.

Predicted Solubility Profile of Propanenitrile, 3-(methylphenylamino)-

Given the absence of specific quantitative solubility data in the literature, a predictive analysis based on the molecular structure of Propanenitrile, 3-(methylphenylamino)- is presented. The key structural features influencing its solubility are:

-

Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor.

-

Tertiary Amine (-N(CH₃)(Phenyl)): The nitrogen atom has a lone pair of electrons and can also act as a hydrogen bond acceptor. The presence of the phenyl and methyl groups introduces steric hindrance, which may modulate its interaction with protic solvents.

-

Phenyl Group (-C₆H₅): This aromatic ring is non-polar and will favor interactions with non-polar solvents.

-

Propyl Linker (-CH₂CH₂-): This alkyl chain contributes to the overall non-polar character of the molecule.

Based on these features, a qualitative prediction of solubility in a range of common organic solvents is summarized in the table below.

Table 1: Predicted Solubility of Propanenitrile, 3-(methylphenylamino)- in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar nitrile and amine groups will limit solubility in highly non-polar aliphatic solvents. |

| Toluene | Non-polar (aromatic) | Medium to High | The presence of the phenyl ring in both the solute and solvent should lead to favorable π-π stacking interactions, enhancing solubility. |

| Dichloromethane | Polar aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate both the polar and non-polar regions of the molecule. |

| Diethyl Ether | Slightly polar | Medium | The ether can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors, but its overall polarity is relatively low. |

| Ethyl Acetate | Polar aprotic | High | This is a versatile solvent that should effectively dissolve the compound due to its ability to engage in dipole-dipole interactions. |

| Acetone | Polar aprotic | High | The polar nature of acetone will allow it to interact favorably with the nitrile and amine functionalities. |

| Acetonitrile | Polar aprotic | High | As a polar aprotic solvent containing a nitrile group itself, acetonitrile is expected to be an excellent solvent. |

| Isopropanol | Polar protic | Medium | The alcohol can act as a hydrogen bond donor and acceptor. However, the non-polar character of the molecule may limit high solubility. |

| Ethanol | Polar protic | Medium | Similar to isopropanol, ethanol's ability to hydrogen bond will be beneficial, but the overall solubility will be a balance between polar and non-polar interactions. |

| Methanol | Polar protic | Medium to Low | Methanol is more polar than ethanol and may be less effective at solvating the non-polar phenyl and alkyl portions of the molecule. |

| Water | Very polar | Low | The significant non-polar character of the molecule will likely lead to poor aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an excellent solvent for this molecule. |

| Dimethylformamide (DMF) | Polar aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound. |

Experimental Determination of Solubility

While predictions are valuable, empirical determination of solubility is crucial for any rigorous scientific or developmental work.[2] The following is a detailed protocol for determining the solubility of Propanenitrile, 3-(methylphenylamino)-.

Materials and Equipment

-

Propanenitrile, 3-(methylphenylamino)- (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[2]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(methylphenylamino)propanenitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract